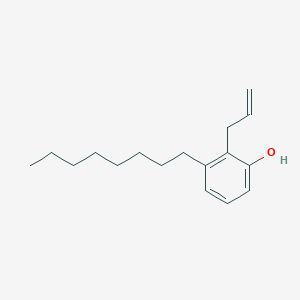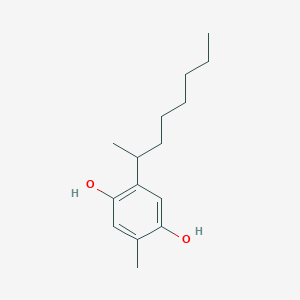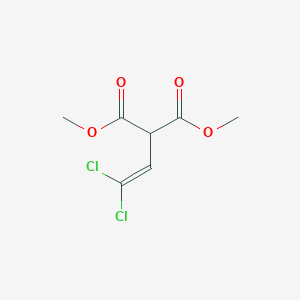
Dimethyl (2,2-dichloroethenyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2,2-dichloroethenyl)propanedioate is an organic compound with the molecular formula C7H8Cl2O4 It is a derivative of malonic acid, where two of the hydrogen atoms are replaced by a dimethyl group and a 2,2-dichloroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2,2-dichloroethenyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of malonic ester with an alkyl halide in the presence of a base such as sodium ethoxide in ethanol. The enolate ion formed reacts with the alkyl halide to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of chloroacetic acid with sodium carbonate to form sodium chloroacetate, which is then cyanidated with sodium cyanide to produce sodium cyanoacetate. This intermediate is further processed to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2,2-dichloroethenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloroethenyl group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide in ethanol is commonly used for enolate formation.
Acids: Hydrochloric acid is used for hydrolysis reactions.
Heat: Applied to induce decarboxylation reactions.
Major Products
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Produced via hydrolysis.
Substituted Monocarboxylic Acids: Resulting from decarboxylation.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2,2-dichloroethenyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of various substituted malonic esters.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of dimethyl (2,2-dichloroethenyl)propanedioate involves its interaction with molecular targets such as enzymes. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Malonate: A similar compound with two ester groups but lacking the dichloroethenyl group.
Diethyl Malonate: Another ester derivative of malonic acid with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl (2,2-dichloroethenyl)propanedioate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other malonic acid derivatives .
Eigenschaften
CAS-Nummer |
113358-51-3 |
|---|---|
Molekularformel |
C7H8Cl2O4 |
Molekulargewicht |
227.04 g/mol |
IUPAC-Name |
dimethyl 2-(2,2-dichloroethenyl)propanedioate |
InChI |
InChI=1S/C7H8Cl2O4/c1-12-6(10)4(3-5(8)9)7(11)13-2/h3-4H,1-2H3 |
InChI-Schlüssel |
CKPWPZKRMKZMCW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C=C(Cl)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


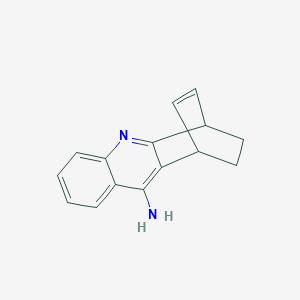
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)

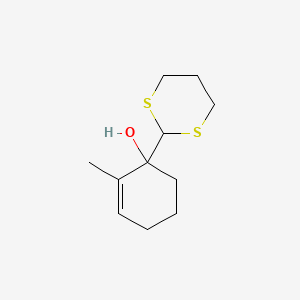
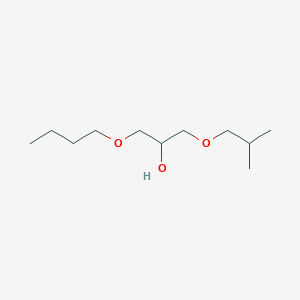
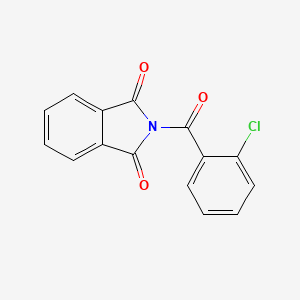
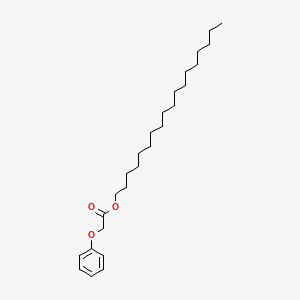
![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
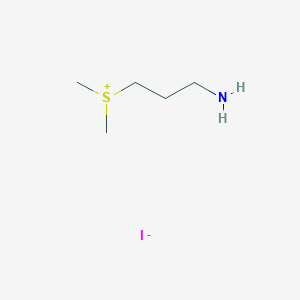
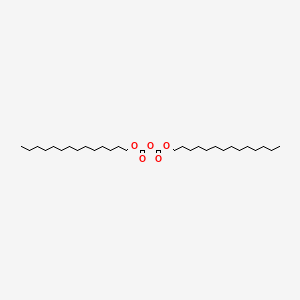
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
